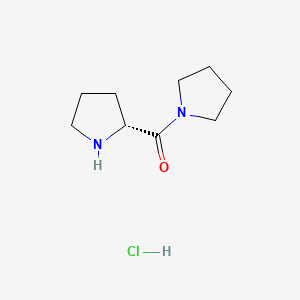
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C6H12N4 It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure with an additional ethyl group.
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine: Contains a propyl group instead of an ethyl group.
(1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride: Features a methyl group and is in the dihydrochloride form.
Uniqueness
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-(2-ethyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-10-6(3-4-7)8-5-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
WYYNRSDBCWUPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)








![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)



